molecular formula C20H22FN3O3 B13778273 Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate CAS No. 65872-81-3

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate

Cat. No.: B13778273
CAS No.: 65872-81-3
M. Wt: 371.4 g/mol
InChI Key: YFKYVTSQMSDASF-UHFFFAOYSA-N
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Description

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate typically involves multi-step organic reactions. One common method includes the formation of the quinazolinone core through the cyclization of appropriate precursors. The introduction of the fluoromethyl group can be achieved via nucleophilic substitution reactions using fluorinating agents. The final steps often involve the formation of the butanamide moiety and subsequent hydration to yield the hydrate form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the quinazolinone core or the butanamide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical compound due to its quinazolinone core, which is known for its therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The fluoromethyl group may enhance the compound’s binding affinity and stability, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, N-(2-methylphenyl)-3-oxo-: Shares the butanamide moiety but lacks the quinazolinone core and fluoromethyl group.

    2-Bromo-N-(2,4-dichlorophenyl)butanamide: Contains a butanamide moiety with different substituents, leading to distinct chemical and biological properties.

    2-(4-oxo-3(4H)-quinazolinyl)butanamide: Similar quinazolinone core but different substituents on the butanamide moiety.

Uniqueness

Butanamide, N-(2-(fluoromethyl)-3,4-dihydro-3-(2-methylphenyl)-4-oxo-6-quinazolinyl)-, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

65872-81-3

Molecular Formula

C20H22FN3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(fluoromethyl)-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]butanamide;hydrate

InChI

InChI=1S/C20H20FN3O2.H2O/c1-3-6-19(25)22-14-9-10-16-15(11-14)20(26)24(18(12-21)23-16)17-8-5-4-7-13(17)2;/h4-5,7-11H,3,6,12H2,1-2H3,(H,22,25);1H2

InChI Key

YFKYVTSQMSDASF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=CC=C3C)CF.O

Origin of Product

United States

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